2-(4-(hydrazinylmethyl)phenyl)pyridine

Atazanavir Synthesis Process Chemistry HIV Protease Inhibitor Intermediate

2-(4-(Hydrazinylmethyl)phenyl)pyridine, also referred to as 4-(pyridin-2-yl)benzylhydrazine, is a bifunctional organic compound characterized by a pyridine ring connected to a phenyl ring via a hydrazinylmethyl linker (C12H13N3, MW 199.25). It is primarily utilized as a key intermediate in the synthesis of Atazanavir, an FDA-approved HIV-1 protease inhibitor, and its structural analogs.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 920757-34-2
Cat. No. B3030568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(hydrazinylmethyl)phenyl)pyridine
CAS920757-34-2
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)CNN
InChIInChI=1S/C12H13N3/c13-15-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8,15H,9,13H2
InChIKeyHBNGWEBDULUSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Hydrazinylmethyl)phenyl)pyridine (CAS 920757-34-2): A Strategic Intermediate for Atazanavir Synthesis and Beyond


2-(4-(Hydrazinylmethyl)phenyl)pyridine, also referred to as 4-(pyridin-2-yl)benzylhydrazine, is a bifunctional organic compound characterized by a pyridine ring connected to a phenyl ring via a hydrazinylmethyl linker (C12H13N3, MW 199.25) . It is primarily utilized as a key intermediate in the synthesis of Atazanavir, an FDA-approved HIV-1 protease inhibitor, and its structural analogs [1]. The compound features a reactive hydrazine moiety suitable for condensation reactions and a pyridine nitrogen capable of metal coordination, making it a valuable building block in medicinal chemistry and coordination chemistry .

2-(4-(Hydrazinylmethyl)phenyl)pyridine: Why Generic Substitution is Inadvisable for Critical Applications


Substitution of 2-(4-(Hydrazinylmethyl)phenyl)pyridine with a generic hydrazine derivative or a different pyridyl-benzyl isomer is not straightforward. Its specific para-substituted phenyl-pyridine geometry is essential for the correct stereochemical outcome in the subsequent steps of Atazanavir synthesis; alteration of this core structure would lead to the formation of different stereoisomers or inactive analogs, compromising the final drug's efficacy and purity [1]. Furthermore, the presence of the unprotected hydrazine group makes the compound inherently unstable and prone to degradation or side reactions during storage and handling, a characteristic that necessitates validated analytical reference standards and careful procurement from qualified suppliers .

2-(4-(Hydrazinylmethyl)phenyl)pyridine: A Quantitative Comparison of Key Differentiators Against Closest Analogs


Optimized Synthetic Route for Atazanavir Intermediate 4-(2'-Pyridyl)benzylhydrazine

The compound 2-(4-(hydrazinylmethyl)phenyl)pyridine (specifically 4-(2'-pyridyl)benzylhydrazine) is a critical intermediate for Atazanavir. A novel synthetic route (CN103483242A) was developed to address the high cost and operational complexity of prior art methods. The prior method, which started from 4-(2'-pyridyl)benzaldehyde, required a long process and expensive catalysts like Ni(DPPP)2 and Pd(PPh3)4, and involved a Grignard reaction unsuitable for industrial scale [1]. The new method uses 4-(2'-pyridyl)benzonitrile as a cheaper starting material, avoids the Grignard reaction and expensive catalysts, and proceeds via a simpler cyano group reduction and transfer hydrogenation. This results in a significantly lower production cost and greater scalability for industrial manufacturing of Atazanavir [1].

Atazanavir Synthesis Process Chemistry HIV Protease Inhibitor Intermediate

Selective Reduction Method for N-Boc Protected 4-(Pyridin-2-yl)benzylhydrazine

A patent (US20020022730A1) describes an improved method for producing hydrazine derivatives, including N-(tert-butoxycarbonyl)-N′-[4-(pyridin-2-yl)benzyl]hydrazine, a protected form of the target compound. The prior art method (WO97/40029, Example 46C) suffered from the formation of 4-(pyridin-2-yl)toluene as a by-product via hydrogenolysis, which lowered selectivity and prevented high-yield crystallization of the desired product [1]. The new method adds a base (organic or inorganic) during the reduction to suppress this side reaction. While direct yield comparisons for the target compound are not provided, the patent exemplifies the method on a closely related N-Boc protected derivative, achieving an 83% yield for N-(tert-butoxycarbonyl)-N′-[4-(pyridin-2-yl)benzyl]hydrazine under optimized conditions, with HPLC analysis showing no detectable starting material [1].

Hydrazine Derivative Synthesis Selective Reduction Pharmaceutical Intermediate

Defined Role as an Atazanavir Impurity and Reference Standard

2-(4-(Hydrazinylmethyl)phenyl)pyridine is identified as a process-related impurity or degradation product in the synthesis of Atazanavir sulfate, the active pharmaceutical ingredient (API) in the HIV medication Reyataz . Unlike a general synthetic intermediate, its specific presence as an impurity necessitates the use of a highly characterized reference standard. Suppliers of Atazanavir impurity standards provide this compound with validated analytical data, including purity assay, NMR, MS, and a full Certificate of Analysis (CoA) for use in analytical method development, method validation (AMV), and GMP-compliant quality control (QC) during drug manufacturing .

Pharmaceutical Impurity Reference Standard Atazanavir Quality Control

Reactive Hydrazine Moiety for Targeted Bioconjugation and Chelation

The compound's hydrazine group is a key functional handle for forming stable hydrazone linkages with aldehydes and ketones, a reaction widely exploited in bioconjugation and the synthesis of metal-chelating ligands . A related patent (US5420285) describes the use of pyridyl hydrazines as bifunctional compounds capable of linking metal ions (e.g., technetium, rhenium) to biologically useful molecules for imaging and therapeutic applications [1]. While not a direct comparator for 2-(4-(hydrazinylmethyl)phenyl)pyridine, this class-level function highlights its potential utility over simpler hydrazines lacking the pyridine group, which can provide additional coordination sites or influence the physical-chemical properties of the conjugate.

Bioconjugation Metal Chelation Hydrazine Chemistry Coordination Chemistry

2-(4-(Hydrazinylmethyl)phenyl)pyridine: Optimal Application Scenarios for Research and Industrial Use


Pharmaceutical Process Development for Atazanavir and Related APIs

This compound is ideally suited for use as a starting material or intermediate in the research and development of new synthetic routes for Atazanavir sulfate. Its procurement is justified when the goal is to implement a more cost-effective and scalable process, as described in patent CN103483242A, which avoids the use of expensive catalysts and challenging Grignard reactions [1]. R&D teams focused on process chemistry for HIV protease inhibitors should prioritize this specific intermediate to explore and validate the claimed improvements in manufacturing efficiency.

Analytical Quality Control and Regulatory Compliance for Atazanavir Drug Products

In the context of pharmaceutical quality control, this compound is essential as a reference standard for identifying and quantifying a specific process-related impurity or degradation product in Atazanavir API and finished dosage forms. Its use is critical for method development, validation, and routine QC testing to ensure compliance with ICH guidelines and regulatory requirements for ANDA submissions or commercial batch release .

Synthesis of Heterocycles and Chelating Ligands via Hydrazone Formation

For medicinal chemists and coordination chemists, this building block offers a versatile platform for constructing diverse molecular libraries. The hydrazine group readily condenses with carbonyl compounds to form hydrazones, a common motif in bioactive molecules and enzyme inhibitors . Furthermore, the bipyridine-like moiety, with its two nitrogen donor atoms, can be elaborated into chelating ligands for transition metals, with potential applications in catalysis, sensing, or radiopharmaceutical development [2].

Development of Targeted Bioconjugates and Molecular Probes

Researchers in chemical biology and targeted therapy can utilize the compound's bifunctional nature to create novel conjugates. The hydrazine group serves as a reactive handle for site-specific attachment to biomolecules (e.g., antibodies, peptides) bearing aldehyde or ketone groups, while the pyridyl-phenyl core can be used to introduce desirable physical-chemical properties or serve as a coordination site for metal-based imaging or therapeutic payloads [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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